molecular formula C8H6F2O3 B2749132 (2E)-3-[5-(difluoromethyl)furan-2-yl]prop-2-enoic acid CAS No. 2155873-12-2

(2E)-3-[5-(difluoromethyl)furan-2-yl]prop-2-enoic acid

Cat. No.: B2749132
CAS No.: 2155873-12-2
M. Wt: 188.13
InChI Key: AHEUDXXXNIMTJK-DUXPYHPUSA-N
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Description

(2E)-3-[5-(difluoromethyl)furan-2-yl]prop-2-enoic acid is a synthetic organic compound characterized by the presence of a furan ring substituted with a difluoromethyl group and a propenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the difluoromethylation of furan derivatives using difluoromethylation reagents .

Industrial Production Methods

Industrial production of (2E)-3-[5-(difluoromethyl)furan-2-yl]prop-2-enoic acid may involve large-scale difluoromethylation processes, utilizing efficient and scalable reaction conditions. These methods often employ continuous flow reactors and optimized catalysts to achieve high yields and purity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-3-[5-(difluoromethyl)furan-2-yl]prop-2-enoic acid is unique due to the combination of its difluoromethyl group and propenoic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

(E)-3-[5-(difluoromethyl)furan-2-yl]prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O3/c9-8(10)6-3-1-5(13-6)2-4-7(11)12/h1-4,8H,(H,11,12)/b4-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHEUDXXXNIMTJK-DUXPYHPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)C(F)F)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(OC(=C1)C(F)F)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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